Boc-L-isoleucine hemihydrate
Overview
Description
Boc-L-isoleucine hemihydrate, also known as N-α-t.-Boc-L-isoleucine hemihydrate, is a derivative of the amino acid isoleucine. It is commonly used as a building block in peptide synthesis, particularly in the Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) method . This compound is characterized by its white to slightly yellow powder form and is often utilized in the field of organic chemistry for the synthesis of peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-L-isoleucine hemihydrate is typically synthesized through the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Boc-L-isoleucine hemihydrate primarily undergoes reactions typical of amino acids and their derivatives. These include:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include peptides and proteins with specific sequences, which are crucial for various biological and medicinal applications .
Scientific Research Applications
Boc-L-isoleucine hemihydrate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Boc-L-isoleucine hemihydrate involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of isoleucine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free peptide or protein . This protection-deprotection strategy is crucial for the efficient and selective synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
Boc-L-valine: Another Boc-protected amino acid used in peptide synthesis, with a different side chain that affects the peptide’s characteristics.
Boc-L-alanine: A simpler Boc-protected amino acid used in peptide synthesis, often for shorter peptides or as a spacer.
Uniqueness
Boc-L-isoleucine hemihydrate is unique due to its specific side chain structure, which imparts distinct properties to the peptides synthesized from it. This uniqueness makes it valuable for creating peptides with specific functions and characteristics .
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t2*7-,8-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGJSARLXBZKTA-AQHOMMPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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